ETHYL 2-[2-(3-METHYLPHENOXY)ACETAMIDO]-5-PHENYLTHIOPHENE-3-CARBOXYLATE
Beschreibung
ETHYL 2-[2-(3-METHYLPHENOXY)ACETAMIDO]-5-PHENYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that combines phenyl, thiophene, and ester functionalities
Eigenschaften
Molekularformel |
C22H21NO4S |
|---|---|
Molekulargewicht |
395.5g/mol |
IUPAC-Name |
ethyl 2-[[2-(3-methylphenoxy)acetyl]amino]-5-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C22H21NO4S/c1-3-26-22(25)18-13-19(16-9-5-4-6-10-16)28-21(18)23-20(24)14-27-17-11-7-8-15(2)12-17/h4-13H,3,14H2,1-2H3,(H,23,24) |
InChI-Schlüssel |
CTRUZDOXPJXKGG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)COC3=CC=CC(=C3)C |
Kanonische SMILES |
CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)COC3=CC=CC(=C3)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of ETHYL 2-[2-(3-METHYLPHENOXY)ACETAMIDO]-5-PHENYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the phenoxyacetyl intermediate: This involves the reaction of 3-methylphenol with chloroacetic acid to form 3-methylphenoxyacetic acid.
Amidation: The 3-methylphenoxyacetic acid is then reacted with an amine to form the corresponding amide.
Thiophene ring formation: The amide is then subjected to cyclization with a suitable thiophene precursor under acidic or basic conditions to form the thiophene ring.
Esterification: Finally, the thiophene carboxylic acid is esterified with ethanol to yield ETHYL 2-[2-(3-METHYLPHENOXY)ACETAMIDO]-5-PHENYLTHIOPHENE-3-CARBOXYLATE
Analyse Chemischer Reaktionen
ETHYL 2-[2-(3-METHYLPHENOXY)ACETAMIDO]-5-PHENYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or thiophene rings, introducing various substituents.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid
Wissenschaftliche Forschungsanwendungen
ETHYL 2-[2-(3-METHYLPHENOXY)ACETAMIDO]-5-PHENYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a biochemical probe
Wirkmechanismus
The mechanism of action of ETHYL 2-[2-(3-METHYLPHENOXY)ACETAMIDO]-5-PHENYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The phenyl and thiophene rings contribute to its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
ETHYL 2-[2-(3-METHYLPHENOXY)ACETAMIDO]-5-PHENYLTHIOPHENE-3-CARBOXYLATE can be compared with other thiophene derivatives such as:
Ethyl 2-{[(2-methylphenoxy)acetyl]amino}-4-phenyl-3-thiophenecarboxylate: Similar structure but with a different substitution pattern on the phenyl ring.
Ethyl 2-{[(4-methylphenoxy)acetyl]amino}-5-phenyl-3-thiophenecarboxylate: Another isomer with the methyl group on the 4-position of the phenyl ring.
Ethyl 2-{[(2-fluorophenoxy)acetyl]amino}-4-phenyl-3-thiophenecarboxylate: Contains a fluorine substituent, which can alter its electronic properties and reactivity
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
